molecular formula C37H54O4 B12538949 Corosolic acid benzyl ester

Corosolic acid benzyl ester

Cat. No.: B12538949
M. Wt: 562.8 g/mol
InChI Key: TUAXFVZNHOKOBU-GCNHMCACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Corosolic acid benzyl ester is a derivative of corosolic acid, a pentacyclic triterpene acid found in the leaves of the Banaba tree (Lagerstroemia speciosa). Corosolic acid is known for its various biological activities, including anti-diabetic, anti-inflammatory, and anti-cancer properties . The benzyl ester derivative is synthesized to enhance the compound’s stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of corosolic acid benzyl ester typically involves the esterification of corosolic acid with benzyl alcohol. One common method is the Fischer esterification, which uses an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as the use of peptide coupling reagents like TBTU, TATU, or COMU in the presence of organic bases. These methods allow for high yields and can be performed at room temperature .

Chemical Reactions Analysis

Types of Reactions

Corosolic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Corosolic acid and benzyl alcohol.

    Reduction: Corosolic acid alcohol derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of corosolic acid benzyl ester involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Corosolic acid benzyl ester is similar to other pentacyclic triterpenes such as:

This compound is unique due to its enhanced stability and bioavailability compared to its parent compound, corosolic acid .

Properties

Molecular Formula

C37H54O4

Molecular Weight

562.8 g/mol

IUPAC Name

benzyl (1S,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

InChI

InChI=1S/C37H54O4/c1-23-15-18-37(32(40)41-22-25-11-9-8-10-12-25)20-19-35(6)26(30(37)24(23)2)13-14-29-34(5)21-27(38)31(39)33(3,4)28(34)16-17-36(29,35)7/h8-13,23-24,27-31,38-39H,14-22H2,1-7H3/t23-,24+,27-,28+,29-,30+,31+,34+,35-,36-,37+/m1/s1

InChI Key

TUAXFVZNHOKOBU-GCNHMCACSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)OCC6=CC=CC=C6

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)OCC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.